Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is an organic compound related to boric acid . It is a member of the larger class of organoboranes, compounds containing a carbon–boron bond . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The general structure of a boronic acid is such that one of the three hydroxyl groups (−OH) in boric acid (B(OH)3) is replaced by an alkyl or aryl group . In the case of Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, the substituent is a complex organic group.Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical and Chemical Properties Analysis
The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Mechanism of Action
Future Directions
Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle . This suggests potential future directions in the development of new pharmaceutical agents.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O4S/c17-14(18)12-6-8-15-13-11(12)7-9-16(13)21(19,20)10-4-2-1-3-5-10/h1-9,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMBLGNDUPSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.